molecular formula C30H45NO6 B1147226 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- CAS No. 149779-39-5

2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy-

Cat. No.: B1147226
CAS No.: 149779-39-5
M. Wt: 515.687
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Description

2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy-, also known as 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy-, is a useful research compound. Its molecular formula is C30H45NO6 and its molecular weight is 515.687. The purity is usually 95%.
BenchChem offers high-quality 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- is a complex imidazole derivative with potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound through synthesis studies, biological evaluations, and case studies.

Synthesis of the Compound

The synthesis of imidazole derivatives typically involves reactions that create the imidazole ring and modify its substituents to enhance biological activity. The target compound can be synthesized via multi-step organic reactions involving starting materials that provide the necessary functional groups.

Synthetic Pathway

  • Formation of Imidazole Ring : The initial step usually involves the reaction of suitable precursors such as ethyl esters with diamines to form the imidazole core.
  • Functionalization : The introduction of various substituents (e.g., hydroxyl, methoxy groups) on the imidazole ring can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Final Modifications : Further modifications may include acylation or alkylation to yield the final product.

Antimicrobial Activity

Imidazole derivatives have shown significant antibacterial properties. For instance, studies have reported that certain imidazole compounds exhibit potent antibacterial activity against various strains of bacteria. The synthesized derivatives were evaluated for their efficacy using standard antimicrobial assays.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
HL1E. coli32 µg/mL
HL2S. aureus16 µg/mL

The results indicate that both HL1 and HL2 exhibit promising antibacterial effects, with HL2 showing greater potency against S. aureus compared to HL1.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. The MTS assay was utilized to evaluate the viability of human dermal fibroblast cells (HFF-1) exposed to varying concentrations of the imidazole derivatives.

Concentration (µg/mL)Cell Viability (%)
3985
7880
15675
313<50

The data suggest that lower concentrations of HL1 and HL2 maintain high cell viability, while higher concentrations lead to significant reductions in viability.

Case Studies

Several studies have highlighted the biological potential of imidazole derivatives:

  • Anticancer Activity : A study demonstrated that specific imidazole compounds inhibited tumor cell proliferation in various cancer cell lines. For example, compound HL2 showed selective cytotoxicity against HepG2 liver cancer cells with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Compounds with imidazole moieties have been evaluated for their anti-inflammatory properties. One study found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro .
  • Cardiovascular Effects : Research on related imidazoline compounds indicated potential antihypertensive effects through modulation of adrenergic receptors . Such findings suggest that similar mechanisms may be explored with the target compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the imidazolone core of this compound, and how can reaction yields be optimized?

  • Methodological Answer : The imidazolone core can be synthesized via cyclization reactions using precursors like bromo-ketones and formamide, as demonstrated in analogous imidazole derivatives (e.g., 4-(thiophen-2-yl)-1H-imidazole, synthesized with 60% yield via bromo-ketone cyclization) . Optimization involves temperature control (e.g., 80–100°C for 6–12 hours) and stoichiometric adjustments of formamide to enhance ring closure efficiency. Purification via column chromatography or recrystallization improves yield .

Q. What spectroscopic techniques are critical for characterizing this compound’s hydroxyl and carbonyl functionalities?

  • Methodological Answer :

  • IR Spectroscopy : Key absorption bands for hydroxyl (-OH) appear at ~3100–3300 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
  • NMR : Hydroxy protons in the decadienyl moiety resonate downfield (δ 10–12 ppm in DMSO-d₆), while methoxy protons appear as singlets at δ ~3.3–3.5 ppm. COSY and HSQC experiments resolve overlapping signals in the polycyclic naphthalenyl system .

Q. How can researchers screen for potential biological activity in this compound?

  • Methodological Answer : Prioritize assays targeting enzymes or receptors structurally similar to those inhibited by related imidazole derivatives (e.g., angiotensin II receptor antagonists or indoleamine 2,3-dioxygenase inhibitors) . Use dose-response curves (0.1–100 µM) in enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) and validate cytotoxicity via MTT assays in relevant cell lines .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for the naphthalenyl-carbonyl linkage formation?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare activation energies of competing pathways (e.g., Friedel-Crafts acylation vs. nucleophilic acyl substitution). Transition state analysis identifies steric hindrance from the 1,6,8-trimethyl groups as a critical factor, guiding solvent selection (e.g., dichloromethane for low dielectric environments) .

Q. What advanced chromatographic techniques address challenges in separating diastereomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (85:15) to resolve enantiomers.
  • NP-HPLC : For diastereomers, optimize mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to enhance retention time differences (e.g., tR = 5.85 vs. 10.81 min in related compounds) .
  • LC-MS/MS : Confirm purity and assign stereochemistry via fragmentation patterns .

Q. How can AI-driven synthesis tools predict viable routes for modifying the decadienyl side chain?

  • Methodological Answer : Platforms like COMSOL Multiphysics integrated with AI retrosynthesis algorithms (e.g., Template_relevance Reaxys) prioritize reactions based on feasibility scores (>0.85 plausibility). For example, hydroxyl group protection (e.g., TBS ethers) is predicted to improve stability during late-stage functionalization .

Q. What strategies mitigate oxidative degradation of the 4-hydroxy-5-methoxy substituents during storage?

  • Methodological Answer :

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.
  • Storage Conditions : Store lyophilized powder under argon at -80°C, with desiccants to prevent hygroscopic degradation.
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-PDA to track degradation products .

Q. Theoretical and Experimental Design Considerations

Q. How should researchers integrate this compound into a conceptual framework for drug discovery targeting inflammatory pathways?

  • Methodological Answer : Link its structure-activity relationship (SAR) to known inhibitors (e.g., imidazolone-based IL-1β inhibitors). Design in vitro assays (e.g., NF-κB luciferase reporter in macrophages) and validate in vivo using murine models of inflammation (e.g., LPS-induced endotoxemia) .

Q. What interdisciplinary approaches are needed to resolve discrepancies in spectral data interpretation?

  • Methodological Answer : Combine NMR crystallography (e.g., PXRD data for solid-state conformation) with molecular dynamics simulations to correlate solution-state NMR shifts with crystal packing effects. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in the compound’s biological activity?

  • Methodological Answer :
  • Quality Control : Enforce strict SOPs for synthesis (e.g., reaction time ±5% tolerance) and characterize each batch via ¹H NMR, HPLC (>98% purity).
  • Bioactivity Normalization : Use internal standards (e.g., dexamethasone for anti-inflammatory assays) to calibrate inter-assay variability .

Properties

IUPAC Name

(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-methoxypyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45NO6/c1-7-23(33)18(3)10-8-9-11-22(32)16-21-13-12-20-15-17(2)14-19(4)25(20)30(21,5)27(35)24-26(34)29(37-6)31-28(24)36/h8-13,17-23,25,29,32-33,35H,7,14-16H2,1-6H3,(H,31,36)/b10-8+,11-9+,27-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGZBWWSFAYQDU-UQUMWFCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)OC)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)OC)/O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149779-39-5
Record name Delaminomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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